molecular formula C23H29N3O4S B2912781 1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034280-10-7

1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2912781
CAS No.: 2034280-10-7
M. Wt: 443.56
InChI Key: SNPYECTYOBLCAI-UHFFFAOYSA-N
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Description

1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the piperidine and phenoxyacetyl groups. Key steps include:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Attachment of the phenoxyacetyl group: This can be done using esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiadiazole core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

1-methyl-3-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can be compared with other benzothiadiazole derivatives, such as:

    1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione: Lacks the piperidine and phenoxyacetyl groups, resulting in different chemical and biological properties.

    4-(propan-2-yl)phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the benzothiadiazole core.

    Piperidine derivatives: These compounds share the piperidine ring but differ in their other functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17(2)18-8-10-20(11-9-18)30-16-23(27)25-14-12-19(13-15-25)26-22-7-5-4-6-21(22)24(3)31(26,28)29/h4-11,17,19H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPYECTYOBLCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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